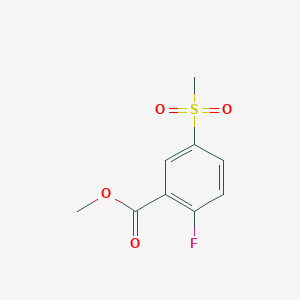

Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Description

BenchChem offers high-quality Methyl 2-fluoro-5-(methylsulfonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-5-(methylsulfonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULWANKRMSPEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Abstract

This technical guide provides a comprehensive overview of a reliable synthetic pathway to Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step sequence commencing from commercially available 2-fluoro-5-bromobenzoic acid. This guide details the experimental procedures, including the nucleophilic aromatic substitution to introduce the methylthio group, the subsequent oxidation to the methylsulfonyl moiety, and the final Fischer esterification. Each step is accompanied by a discussion of the underlying chemical principles, safety considerations, and methods for purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering them a practical and scientifically grounded approach to the synthesis of this important intermediate.

Introduction

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the fluoro, methylsulfonyl, and methyl ester functional groups on the benzene ring provides multiple points for diversification and chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. For instance, the methylsulfonyl group is a common feature in a variety of pharmaceuticals, contributing to their solubility, metabolic stability, and target-binding interactions. This guide aims to provide a detailed and practical synthetic route to this compound, empowering researchers to access this versatile building block for their drug discovery programs.

Overall Synthetic Strategy

The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be efficiently achieved through a three-step process starting from 2-fluoro-5-bromobenzoic acid. The overall strategy is outlined below:

Caption: Overall synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Step 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic acid

The initial step involves the substitution of the bromine atom in 2-fluoro-5-bromobenzoic acid with a methylthio group. This can be achieved via a nucleophilic aromatic substitution reaction using sodium thiomethoxide.

Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-bromobenzoic acid (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagent: To the stirred solution, add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.

-

Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude 2-fluoro-5-(methylthio)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization Data for 2-Fluoro-5-(methylthio)benzoic acid

| Property | Value |

| CAS Number | 57318-98-6[1][2][3] |

| Molecular Formula | C₈H₇FO₂S |

| Molecular Weight | 186.21 g/mol [2] |

| Appearance | White to off-white solid[4] |

| Melting Point | Not available |

Step 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

The second step is the oxidation of the methylthio group of 2-fluoro-5-(methylthio)benzoic acid to a methylsulfonyl group. This transformation is a key step and can be achieved using a variety of oxidizing agents. A common and effective method involves the use of hydrogen peroxide in acetic acid.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2.5 - 3.0 eq) dropwise, ensuring the temperature is maintained below 20 °C.

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing a cold saturated solution of sodium bisulfite to quench the excess peroxide. This will be followed by the precipitation of the product.

-

Purification: Filter the white precipitate, wash it thoroughly with cold water, and dry it under vacuum to yield 2-fluoro-5-(methylsulfonyl)benzoic acid.

Characterization Data for 2-Fluoro-5-(methylsulfonyl)benzoic acid

| Property | Value |

| CAS Number | 247569-56-8[5][6][7] |

| Molecular Formula | C₈H₇FO₄S[5] |

| Molecular Weight | 218.21 g/mol |

| Appearance | Solid |

| Melting Point | 147-149 °C[8] |

Step 3: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

The final step is the esterification of the carboxylic acid group of 2-fluoro-5-(methylsulfonyl)benzoic acid to form the corresponding methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a suitable method.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in an excess of methanol.

-

Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate

| Property | Value |

| CAS Number | 865663-98-5[9][10] |

| Molecular Formula | C₉H₉FO₄S |

| Molecular Weight | 232.23 g/mol [9][10] |

| Appearance | Not available |

| Melting Point | Not available |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium thiomethoxide is a corrosive and moisture-sensitive reagent and should be handled with care under an inert atmosphere.

-

Concentrated sulfuric acid and hydrogen peroxide are strong oxidizing agents and should be handled with extreme caution.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide has outlined a robust and reproducible three-step synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate from 2-fluoro-5-bromobenzoic acid. The described procedures, along with the provided characterization data, offer a solid foundation for the preparation of this valuable building block in a laboratory setting. By following the detailed protocols and adhering to the safety precautions, researchers can confidently synthesize this key intermediate for their ongoing drug discovery and development endeavors.

References

-

Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][8][11]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2163–2178. [Link]

-

Chen, Q., et al. (2019). Base-Promoted Chemodivergent Formation of 1,4-Benzoxazepin-5(4H)-ones and 1,3-Benzoxazin-4(4H)-ones Switched by Solvents. Molecules, 24(20), 3773. [Link]

-

Scott, J., et al. (2022). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 65(6), 4667–4686. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]

-

Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). Retrieved from [Link]

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

IndiaMART. (n.d.). Methyl-2-methoxy-5-(methylsulphfonyl) Benzoate, Purity: 99%, Grade: Chemical. Retrieved from [Link]

-

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 2-fluoro-5-formylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-(methylthio)benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

-

PubMed. (n.d.). Cross-correlated relaxation enhanced 1H[bond]13C NMR spectroscopy of methyl groups in very high molecular weight proteins and protein complexes. Retrieved from [Link]

-

ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-Fluoro-5-(methylthio)benzoic acid | 57318-98-6 [sigmaaldrich.com]

- 3. 2-Fluoro-5-(methylthio)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoro-5-( Methylthio)benzoic Acid CAS#: 57318-98-6 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 7. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

A Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS No. 865663-98-5): A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Sulfonyl Benzoate

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring a fluorine atom, a methylsulfonyl group, and a methyl ester—provides medicinal chemists with a versatile scaffold for constructing molecules with tailored pharmacological profiles. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonyl group can act as a hydrogen bond acceptor and influence solubility and cell permeability. The ester functional group offers a convenient handle for further chemical modifications, such as amide bond formation.

This technical guide provides an in-depth exploration of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, including its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, and its significant application in the synthesis of advanced therapeutic candidates.

Chemical Structure:

Caption: Chemical structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Physicochemical and Safety Profile

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 865663-98-5 | [1] |

| Molecular Formula | C₉H₉FO₄S | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >95% | [1] |

| Storage Conditions | Store at room temperature in a dry place. | [2] |

Safety and Handling:

While specific toxicity data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate is not extensively published, it is structurally related to compounds that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Synthesis Protocol: A Mechanistic Approach

The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is typically achieved through a multi-step process starting from more readily available precursors. The following protocol is a representative synthesis, based on established chemical transformations for analogous compounds. The core of this synthesis involves the oxidation of a thioether to a sulfone, followed by esterification of the carboxylic acid.

The precursor, 2-Fluoro-5-(methylsulfonyl)benzoic acid (CAS No. 247569-56-8), is a key intermediate in this process.[2][3]

Step 1: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid

This step is foundational and various methods can be employed to achieve the sulfonylated benzoic acid. A common route involves the oxidation of the corresponding methylthio-substituted benzoic acid.

Step 2: Esterification to Methyl 2-fluoro-5-(methylsulfonyl)benzoate

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Detailed Experimental Protocol (Esterification):

-

Reaction Setup: To a solution of 2-Fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in methanol (approximately 5-10 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring in an ice bath.

-

Reaction Execution: Once the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Chatelier's principle.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial for removing the acidic catalyst and any remaining carboxylic acid starting material, simplifying the purification process.

Caption: General synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Spectroscopic Characterization

Accurate structural elucidation is critical. Below are the expected spectroscopic data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate based on its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~8.2-8.4 ppm (dd, 1H): Aromatic proton ortho to both the fluorine and the ester group.

-

~7.9-8.1 ppm (ddd, 1H): Aromatic proton ortho to the sulfonyl group and meta to the fluorine.

-

~7.4-7.6 ppm (t, 1H): Aromatic proton ortho to the fluorine and meta to the sulfonyl group.

-

~3.9-4.0 ppm (s, 3H): Methyl protons of the ester group.

-

~3.1-3.3 ppm (s, 3H): Methyl protons of the sulfonyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~163-165 ppm (d): Carbonyl carbon of the ester group (doublet due to coupling with fluorine).

-

~158-162 ppm (d): Aromatic carbon bearing the fluorine atom (large C-F coupling constant).

-

~130-145 ppm: Aromatic carbons.

-

~52-54 ppm: Methyl carbon of the ester group.

-

~43-45 ppm: Methyl carbon of the sulfonyl group.

Mass Spectrometry (MS):

-

[M]+: Expected molecular ion peak at m/z = 232.02.

-

Fragmentation Pattern: Characteristic losses of the methoxy group (-OCH₃) and the methylsulfonyl group (-SO₂CH₃) would be expected.

Application in Drug Discovery: Synthesis of Glycine Transporter Inhibitors

A prominent application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is as a key intermediate in the synthesis of inhibitors of glycine transporter 1 (GlyT1). GlyT1 inhibitors are being investigated as potential therapeutics for central nervous system (CNS) disorders, including schizophrenia, by modulating glutamatergic neurotransmission.

One such example is its use in the synthesis of Bitopertin , a potent and selective GlyT1 inhibitor.

Caption: Role of the title compound in the synthesis of GlyT1 inhibitors.

In this synthetic pathway, the methyl ester of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is typically converted to an amide by reaction with a suitable piperazine derivative. This amide bond formation is a crucial step in assembling the final drug molecule. The fluorine and sulfonyl groups of the starting material are incorporated into the final structure, where they contribute to the desired pharmacological and pharmacokinetic properties of the GlyT1 inhibitor.

Conclusion

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and multiple functional groups provide a robust platform for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its synthesis, properties, and handling is essential for its effective utilization in drug discovery and development programs aimed at addressing challenging therapeutic targets.

References

-

AccelaChemBio. 865663-98-5 Methyl 2-Fluoro-5-(methylsulfonyl)benzoate. Available at: [Link]

- Almasirad, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 178-190.

- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5293-5316.

- Google Patents. (2016). Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. CN105439915A.

- Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.

-

MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

-

Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. CN105439915A. Available at: [Link]

-

PubChem. 2-Fluoro-5-(methylsulfonyl)benzoic acid. Available at: [Link]

-

ResearchGate. (2019). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available at: [Link]

-

Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available at: [Link]

- Vaidyanathan, G., & Zalutsky, M. R. (1994). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment.

Sources

- 1. Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 [sigmaaldrich.com]

- 3. 2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

An In-depth Technical Guide to Methyl 2-fluoro-5-(methylsulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a fluorinated aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the electron-withdrawing sulfonyl group and the strategically placed fluorine atom, make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate, along with insights into its synthesis, reactivity, and applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 865663-98-5 | [1] |

| Molecular Formula | C9H9FO4S | [1] |

| Molecular Weight | 232.23 g/mol | |

| Physical Form | Solid | [1] |

| Purity | 95% | [1] |

| InChI Code | 1S/C9H9FO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3 | [1] |

| InChI Key | HULWANKRMSPEGN-UHFFFAOYSA-N | [1] |

| Storage Temperature | Sealed in dry, room temperature | [1] |

Synthesis and Reactivity

The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate typically involves a multi-step process. A common synthetic route starts from more readily available precursors, such as 2-fluoro-5-methylbenzoic acid. The carboxylic acid group can be esterified, and the methyl group can be oxidized and subsequently sulfonylated to yield the final product.

While specific, detailed synthetic protocols for Methyl 2-fluoro-5-(methylsulfonyl)benzoate are not extensively published in publicly available literature, a general conceptual workflow can be illustrated. The synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, often involves steps like etherification, sulfonyl chlorination, amination, and esterification.[2][3] For instance, a patented method for a related compound involves reacting 2-methoxy-5-methyl chlorobenzoate with sodium amino sulfinate.[4] Another process for a similar structure starts with methyl salicylate, which undergoes etherification, sulfonation, chlorination, and amination.[5]

A plausible synthetic approach for Methyl 2-fluoro-5-(methylsulfonyl)benzoate is outlined below:

Caption: Conceptual synthesis workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

The reactivity of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is largely dictated by its functional groups. The ester group is susceptible to hydrolysis under both acidic and basic conditions. The aromatic ring can undergo nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, particularly when activated by the electron-withdrawing sulfonyl group.

Applications in Drug Development

The structural motifs present in Methyl 2-fluoro-5-(methylsulfonyl)benzoate are of significant interest in medicinal chemistry. Fluorine substitution is a common strategy to modulate the metabolic stability, lipophilicity, and binding affinity of drug candidates. The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the overall electronic properties of the molecule.

While direct applications of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are not extensively documented in the provided search results, its precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid, is a known building block.[6][7][8] For example, fluorinated benzoic acid derivatives are used in the synthesis of kinase inhibitors and compounds for the treatment of chronic pain.[9] The related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, is a key intermediate in the synthesis of Sulpiride, a drug used to treat psychiatric disorders.[2]

The logical application of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a drug discovery workflow is depicted below:

Caption: Role of Methyl 2-fluoro-5-(methylsulfonyl)benzoate in a typical drug discovery pipeline.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. Based on safety data for related compounds, it is prudent to handle Methyl 2-fluoro-5-(methylsulfonyl)benzoate with care.

-

General Handling : Avoid contact with skin, eyes, and clothing.[10] Use in a well-ventilated area.[11] Wash hands thoroughly after handling.[10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]

-

First Aid :

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.[11] Keep away from heat and sources of ignition.

Conclusion

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with its versatile reactivity, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in a laboratory setting. Further research into the applications of this compound is likely to uncover new and exciting opportunities in drug discovery and materials science.

References

-

Capot Chemical. MSDS of 2-Fluoro-5-methylbenzoic acid. (Available at: [Link])

-

Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Available at: [Link])

-

ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Available at: [Link])

- Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

-

Greatfallsofa. Preparation of Methyl Benzoate. (Available at: [Link])

Sources

- 1. Methyl 2-fluoro-5-(methylsulfonyl)benzoate | 865663-98-5 [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 6. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 7. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. michlala.edu [michlala.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. capotchem.com [capotchem.com]

Spectroscopic Profile of Methyl 2-fluoro-5-(methylsulfonyl)benzoate: A Predictive Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a robust predictive resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we present a detailed elucidation of the expected spectral characteristics. This guide is structured to not only deliver predictive data but also to explain the underlying scientific rationale for both the spectral features and the proposed experimental protocols, thereby ensuring a self-validating framework for compound characterization.

Introduction: The Imperative for Predictive Spectroscopic Analysis

The structural elucidation of novel small molecules is a cornerstone of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods for confirming molecular structure and purity. Methyl 2-fluoro-5-(methylsulfonyl)benzoate, with its unique substitution pattern of a fluorine atom, a methylsulfonyl group, and a methyl ester on a benzene ring, presents an interesting case for spectroscopic analysis. The interplay of these functional groups is expected to give rise to a distinct and informative set of spectral data.

Due to the current lack of experimentally acquired spectra for this specific molecule in the public domain, this guide employs a predictive approach. By dissecting the molecule into its constituent functional groups and analyzing their known spectroscopic behaviors on an aromatic scaffold, we can construct a highly accurate and reliable predicted spectroscopic profile. This document is intended to serve as a practical tool for researchers in anticipating the results of their analyses and in the preliminary identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of Methyl 2-fluoro-5-(methylsulfonyl)benzoate are detailed below, based on the additive effects of the substituents on the benzene ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, along with two singlets in the aliphatic region for the methyl ester and methylsulfonyl protons.

Table 1: Predicted ¹H NMR Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~8.25 | dd | J(H-F) ≈ 7.5, J(H-H) ≈ 2.5 | 1H | H-6 | Deshielded by the ortho-sulfonyl group and coupled to H-4 and the fluorine at C-2. |

| ~8.05 | ddd | J(H-H) ≈ 8.5, J(H-H) ≈ 2.5, J(H-F) ≈ 4.5 | 1H | H-4 | Coupled to H-3, H-6, and the fluorine at C-2. |

| ~7.40 | t | J(H-H) ≈ 8.5, J(H-F) ≈ 8.5 | 1H | H-3 | Coupled to H-4 and the fluorine at C-2, resulting in a triplet of doublets, which may appear as a triplet if J(H-H) ≈ J(H-F). |

| ~3.95 | s | - | 3H | -COOCH₃ | Typical chemical shift for a methyl ester. |

| ~3.10 | s | - | 3H | -SO₂CH₃ | Characteristic chemical shift for a methylsulfonyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, six for the aromatic carbons and three for the substituent carbons. The carbon atoms will exhibit coupling to the fluorine atom, which will be observable as doublets with characteristic coupling constants.

Table 2: Predicted ¹³C NMR Data for Methyl 2-fluoro-5-(methylsulfonyl)benzoate (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to Fluorine (¹JCF, ²JCF, ³JCF in Hz) | Assignment | Rationale |

| ~164.0 | d, ³JCF ≈ 3 | C=O | Carbonyl carbon of the ester, showing a small coupling to the fluorine. |

| ~162.0 | d, ¹JCF ≈ 250 | C-2 | Directly attached to the electronegative fluorine, resulting in a large one-bond coupling constant. |

| ~142.0 | s | C-5 | Attached to the sulfonyl group. |

| ~135.0 | d, ³JCF ≈ 8 | C-4 | Aromatic CH. |

| ~131.0 | s | C-1 | Quaternary carbon attached to the ester group. |

| ~125.0 | d, ⁴JCF ≈ 3 | C-6 | Aromatic CH. |

| ~118.0 | d, ²JCF ≈ 25 | C-3 | Aromatic CH ortho to the fluorine, showing a significant two-bond coupling. |

| ~53.0 | s | -COOCH₃ | Methyl carbon of the ester. |

| ~44.5 | s | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR analysis relies on meticulous sample preparation and standardized acquisition parameters.

Instrumentation:

-

A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 10-15 mg of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-fluoro-5-(methylsulfonyl)benzoate will be dominated by strong absorptions from the carbonyl group of the ester and the sulfonyl group.

Table 3: Predicted IR Absorption Frequencies for Methyl 2-fluoro-5-(methylsulfonyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2960 | Medium | C-H stretch (aliphatic) | Asymmetric stretching of the methyl groups. |

| ~1735-1720 | Strong | C=O stretch (ester) | The carbonyl stretch is a very strong and characteristic absorption for esters.[1] |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1320 | Strong | S=O stretch (asymmetric) | The asymmetric stretching of the sulfonyl group is typically very strong.[2] |

| ~1280 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretch of the ester group. |

| ~1150 | Strong | S=O stretch (symmetric) | The symmetric stretching of the sulfonyl group is also a strong absorption.[2] |

| ~1100 | Strong | C-F stretch | The C-F stretch is typically a strong band. |

| ~850 | Strong | C-H bend (aromatic) | Out-of-plane bending for the 1,2,4-trisubstituted benzene ring. |

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining high-quality IR spectra of solid and liquid samples.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

-

Place a small amount of the solid Methyl 2-fluoro-5-(methylsulfonyl)benzoate onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

Predicted Mass Spectrum

The molecular formula of Methyl 2-fluoro-5-(methylsulfonyl)benzoate is C₉H₉FO₄S, with a monoisotopic mass of 248.02 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

| m/z | Proposed Fragment | Rationale for Formation |

| 248 | [M]⁺ | Molecular ion. |

| 217 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester.[3] |

| 189 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 169 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |

| 141 | [C₇H₄FO]⁺ | Subsequent loss of CO from the [M - SO₂CH₃]⁺ fragment. |

| 79 | [SO₂CH₃]⁺ | The methylsulfonyl cation. |

| 59 | [COOCH₃]⁺ | The carbomethoxy cation. |

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its expected volatility.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of Methyl 2-fluoro-5-(methylsulfonyl)benzoate (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[1]

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Methyl 2-fluoro-5-(methylsulfonyl)benzoate. The presented data, derived from established spectroscopic principles and data for analogous compounds, offers a valuable resource for the identification and characterization of this molecule. The inclusion of detailed, field-proven experimental protocols provides a framework for researchers to acquire high-quality, reliable data. It is our hope that this guide will facilitate the research and development efforts of scientists working with this and structurally related compounds.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H. L., & Magill, A. M. (2007).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

-

ACS Publications. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2020). IR Spectroscopy Tutorial: Esters. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

UKEssays. (2015). FTIR spectroscopy of SO2. [Link]

-

ResearchGate. (n.d.). Position of IR bands for SO, SO2, SO3, S2O, and HSO. [Link]

-

Brainly. (2024). Look at the mass spectrum of methyl benzoate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

This guide provides a comprehensive overview of the synthetic pathways leading to Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

Methyl 2-fluoro-5-(methylsulfonyl)benzoate is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex therapeutic agents. Its structure, featuring a fluorine atom, a methylsulfonyl group, and a methyl ester on a benzene ring, provides multiple points for molecular elaboration and modulation of physicochemical properties. This guide will explore the most chemically sound and efficient routes for its preparation, starting from commercially available precursors.

Strategic Synthesis Pathways

Two primary synthetic strategies are presented, catering to different starting material availability and the desired complexity of the synthetic route.

-

Route 1: Direct Esterification. This is a straightforward, single-step synthesis ideal for rapid production when the immediate precursor is available.

-

Route 2: Oxidation and Esterification. This two-step pathway is more illustrative of fundamental organic transformations and is a practical approach when starting from the thioether analog.

Route 1: Direct Esterification of 2-Fluoro-5-(methylsulfonyl)benzoic acid

This approach is the most direct, relying on the commercial availability of 2-fluoro-5-(methylsulfonyl)benzoic acid (CAS 247569-56-8). The core of this synthesis is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme

Caption: Direct esterification of 2-fluoro-5-(methylsulfonyl)benzoic acid.

Causality of Experimental Choices

The Fischer esterification is an equilibrium-driven process.[1][2] To achieve a high yield of the desired methyl ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, in this case, methanol, which often serves as both the reactant and the solvent.[1] The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of methanol (e.g., 20-50 eq) to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be further purified by recrystallization or column chromatography to achieve high purity.

Quantitative Data

| Parameter | Value/Range |

| Reactant Ratio | 1:20 to 1:50 (Acid:Methanol) |

| Catalyst Loading | 0.1 - 0.2 equivalents |

| Reaction Temperature | ~65 °C (Reflux) |

| Reaction Time | 4 - 8 hours |

| Expected Yield | >90% |

Route 2: Oxidation and Esterification from 2-Fluoro-5-(methylthio)benzoic acid

This two-step synthesis is a practical alternative when 2-fluoro-5-(methylthio)benzoic acid is the more accessible starting material. This route involves the oxidation of a thioether to a sulfone, followed by the previously described Fischer esterification.

Overall Workflow

Caption: Two-step synthesis of the target molecule.

Step 1: Oxidation of 2-Fluoro-5-(methylthio)benzoic acid

The oxidation of the electron-rich sulfide to the corresponding sulfone is a key transformation. A common and environmentally benign method employs hydrogen peroxide as the oxidant, often in the presence of a carboxylic acid like acetic acid, which can act as a catalyst and solvent.[3]

The reaction proceeds through a sulfoxide intermediate. The sulfide sulfur acts as a nucleophile, attacking the electrophilic oxygen of the protonated hydrogen peroxide (or a peroxyacid formed in situ with acetic acid). A second oxidation step, which is generally slower, converts the sulfoxide to the sulfone.[3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath and slowly add an excess of 30% aqueous hydrogen peroxide (typically 2.5-3.0 eq).

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Isolation:

-

Quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.

-

The product, 2-fluoro-5-(methylsulfonyl)benzoic acid, may precipitate from the solution. If so, it can be collected by filtration.

-

Alternatively, the product can be extracted with an appropriate organic solvent.

-

The crude product should be thoroughly dried before proceeding to the next step.

-

| Parameter | Value/Range |

| Oxidant Ratio | 2.5 - 3.0 equivalents of H2O2 |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Expected Yield | High (>90%) |

Step 2: Esterification of 2-Fluoro-5-(methylsulfonyl)benzoic acid

The protocol for this step is identical to that described in Route 1 .

Characterization of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Proper characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include singlets for the methyl ester and methyl sulfone groups, and multiplets in the aromatic region corresponding to the substituted benzene ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O of the ester, the S=O stretches of the sulfone group, and the C-F bond.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Conclusion

The synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate can be efficiently achieved through either a direct esterification of the corresponding carboxylic acid or a two-step process involving the oxidation of a thioether precursor. The choice of route will depend on the availability and cost of the starting materials. The protocols outlined in this guide are robust and based on well-established chemical principles, providing a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering, 382, 022064.

- Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate. (2021).

- Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzo

- CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (2016).

- Synthesis of Methyl Benzo

- Preparation of Methyl Benzo

- esterification of benzoic acid to methyl benzo

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2012). PubMed Central (PMC).

- A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

- Methyl 2-methoxy-5-(methylsulfonyl)

- Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. (2014).

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- Fischer Esterific

- Fischer Esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

- Sulfone synthesis by oxid

- Methyl 2-Methoxy-5-(methylsulfonyl)benzoate 98.0+%, TCI America™. (n.d.). Fisher Scientific.

- An eco-friendly oxidation of sulfide compounds. (2014). Indian Academy of Sciences.

- 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S. (n.d.). BuyersGuideChem.

Sources

A-Z Guide to the Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate: Mechanistic Insights and Practical Protocols for Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism and synthetic strategy for Methyl 2-fluoro-5-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry due to its common appearance as a structural motif in contemporary pharmacophores. We will dissect a robust and efficient three-step synthetic pathway, beginning with a regioselective Nucleophilic Aromatic Substitution (SNAr), followed by a controlled oxidation, and culminating in a classic Fischer esterification. This document is tailored for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also delving into the causal factors that govern reaction outcomes, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of Sulfones and Fluorinated Aromatics

The integration of sulfone (R-SO₂-R') and fluoro-aromatic moieties into small molecules is a cornerstone of modern drug design. The methylsulfonyl group is a powerful hydrogen bond acceptor and can significantly modulate the physicochemical properties of a compound, including its solubility and metabolic stability. Concurrently, the strategic placement of fluorine atoms on an aromatic ring is known to influence binding affinity, lipophilicity, and metabolic pathways, often leading to enhanced pharmacokinetic profiles. The title compound, Methyl 2-fluoro-5-(methylsulfonyl)benzoate, represents a key building block that embodies these desirable features, making a deep understanding of its synthesis critical for drug discovery programs.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the ester linkage, leading back to the carboxylic acid precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid[1][2][3][4][5]. This intermediate is commercially available, but for the purposes of this guide, we will explore its de novo synthesis to provide a more comprehensive understanding.

Further disconnection of the C-S bond points to a thioether intermediate, which can be formed via a Nucleophilic Aromatic Substitution (SNAr) reaction. This leads to a strategically sound and efficient forward synthesis commencing from 2,5-difluorobenzoic acid.

The chosen three-step forward synthesis is as follows:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the C5-fluorine of 2,5-difluorobenzoic acid with sodium thiomethoxide to yield 2-fluoro-5-(methylthio)benzoic acid.

-

Step 2: Oxidation: Conversion of the intermediate thioether to the target sulfone, 2-fluoro-5-(methylsulfonyl)benzoic acid.

-

Step 3: Fischer Esterification: Acid-catalyzed esterification of the carboxylic acid with methanol to afford the final product, Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

This route is advantageous due to the high regioselectivity of the initial SNAr step and the use of readily available, cost-effective reagents.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic transformation from the starting material to the final product.

Caption: Overall synthetic workflow for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Detailed Mechanistic Elucidation

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction, where a nucleophile displaces a leaving group on an aromatic ring.[6] This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[7][8]

In our case, the starting material is 2,5-difluorobenzoic acid. The carboxylic acid group (-COOH) is a moderate electron-withdrawing group. The key to the reaction's success is the regioselective displacement of the fluorine atom at the C5 position (para to the -COOH group) over the fluorine at the C2 position (ortho to the -COOH group). This selectivity is governed by resonance stabilization of the intermediate.

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻) attacks the electron-deficient carbon at the C5 position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization & Elimination: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-carboxyl group.[8] This resonance stabilization is not possible if the attack occurs at the C2 position. The aromaticity is then restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.[7]

Caption: SNAr addition-elimination mechanism.

Step 2: Oxidation of Thioether to Sulfone

The oxidation of sulfides (thioethers) is a common and reliable transformation.[9] It typically proceeds in two stages: first to the sulfoxide, and then upon further oxidation, to the sulfone. For this synthesis, a complete oxidation to the sulfone is desired. While various oxidants can be employed, a system of hydrogen peroxide (H₂O₂) with a catalytic amount of sodium tungstate (Na₂WO₄) is an effective and environmentally benign choice.[10]

The mechanism involves the formation of a peroxotungstate species from the reaction of tungstate with H₂O₂. This powerful oxidizing agent then transfers an oxygen atom to the sulfur of the thioether. The process is repeated to convert the intermediate sulfoxide to the final sulfone. Careful control of stoichiometry and temperature ensures the reaction proceeds fully to the sulfone.[11][12]

Step 3: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13][14] The reaction is an equilibrium process.[15][16] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is used, which also serves as the solvent.[17]

The mechanism can be summarized by the mnemonic PADPED :[13]

-

P rotonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), making the carbonyl carbon more electrophilic.

-

A ddition: The nucleophilic oxygen of methanol attacks the activated carbonyl carbon.

-

D eprotonation/ P rotonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

E limination: The newly formed water molecule is eliminated, and a C=O double bond is reformed.

-

D eprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,5-Difluorobenzoic Acid | 1.0 | 158.11 | 10.0 g |

| Sodium Thiomethoxide | 1.1 | 70.09 | 4.88 g |

| Dimethylformamide (DMF) | - | - | 100 mL |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-difluorobenzoic acid (10.0 g).

-

Add dimethylformamide (100 mL) and stir until the solid is fully dissolved.

-

Carefully add sodium thiomethoxide (4.88 g) portion-wise over 15 minutes. An exotherm may be observed.

-

Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~2 with concentrated HCl. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the product as a white to off-white solid.

Protocol 2: Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Fluoro-5-(methylthio)benzoic Acid | 1.0 | 186.21 | 10.0 g |

| Sodium Tungstate Dihydrate | 0.02 | 329.85 | 0.35 g |

| Hydrogen Peroxide (30% aq.) | 2.5 | 34.01 | 13.5 mL |

| Acetic Acid | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask, add 2-fluoro-5-(methylthio)benzoic acid (10.0 g), sodium tungstate dihydrate (0.35 g), and acetic acid (100 mL).

-

Stir the suspension and cool the flask in an ice-water bath.

-

Slowly add 30% hydrogen peroxide (13.5 mL) dropwise via an addition funnel, maintaining the internal temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

The reaction mixture will become a clear solution, followed by the precipitation of the product.

-

Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative peroxide test (using starch-iodide paper) is obtained.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 3: Synthesis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Fluoro-5-(methylsulfonyl)benzoic Acid | 1.0 | 218.20 | 10.0 g |

| Methanol | Excess | 32.04 | 150 mL |

| Sulfuric Acid (conc.) | cat. | 98.08 | 2 mL |

Procedure:

-

To a 250 mL round-bottom flask, add 2-fluoro-5-(methylsulfonyl)benzoic acid (10.0 g) and methanol (150 mL).[17]

-

Slowly and carefully add concentrated sulfuric acid (2 mL) while stirring.[14]

-

Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.[17] Monitor completion by TLC or LC-MS.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, which can be further purified by recrystallization if necessary.

Conclusion

This guide has detailed a logical and efficient synthetic route for Methyl 2-fluoro-5-(methylsulfonyl)benzoate. By understanding the underlying mechanisms of the key SNAr, oxidation, and esterification reactions, researchers can better troubleshoot and optimize reaction conditions. The provided protocols serve as a robust starting point for the laboratory-scale synthesis of this valuable building block, empowering drug development professionals to accelerate their discovery programs.

References

-

ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Reactions of Carboxylic Acids. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]

Sources

- 1. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 [sigmaaldrich.com]

- 3. 2-Fluoro-5-(methylsulfonyl)benzoic Acid | LGC Standards [lgcstandards.com]

- 4. 2-Fluoro-5-(methanesulfonyl)benzoic acid 98% | CAS: 247569-56-8 | AChemBlock [achemblock.com]

- 5. chemscene.com [chemscene.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 10. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 12. Sulfone synthesis by oxidation [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. jps.usm.my [jps.usm.my]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Structural analysis of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

An In-Depth Technical Guide to the Structural Elucidation of Methyl 2-fluoro-5-(methylsulfonyl)benzoate

Introduction: Defining the Molecule

Methyl 2-fluoro-5-(methylsulfonyl)benzoate (CAS No. 865663-98-5) is a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science.[1] Its structural complexity, arising from the interplay of a fluoro, a methylsulfonyl, and a methyl ester group on a benzene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The precursor, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is recognized for its role in the synthesis of various chemical entities, underscoring the importance of its derivatives.[2][3]

This guide provides a comprehensive framework for the structural analysis of this compound, moving beyond mere data presentation to explain the causality behind methodological choices. We will detail the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography—that together form a self-validating system for complete structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the "how" and the "why" of modern chemical analysis.

Molecular Formula: C₉H₉FO₄S Molecular Weight: 232.23 g/mol [1]

Caption: Chemical structure of Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Foundational Requirement: Synthesis and Purity

Expertise & Experience: The validity of any structural analysis is predicated on the purity of the analyte. Trace impurities, such as residual starting material or solvent, can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. Therefore, the first step in any rigorous characterization is the synthesis and purification of the target compound to >98% purity.

A common and effective route to Methyl 2-fluoro-5-(methylsulfonyl)benzoate is the Fischer esterification of its carboxylic acid precursor, 2-fluoro-5-(methylsulfonyl)benzoic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a solution of 2-fluoro-5-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Trustworthiness: The washing step with sodium bicarbonate is a self-validating checkpoint. The absence of effervescence and a neutral pH in the final aqueous wash provide confidence that the acidic starting material and catalyst have been effectively removed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of atomic connectivity and the electronic environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be accumulated to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.[4]

Caption: Workflow for comprehensive NMR-based structural analysis.

Predicted Spectral Data and Interpretation

Causality Behind Predictions: The chemical shifts are governed by the electronic environment. Electron-withdrawing groups (EWG), like -SO₂CH₃, -COOCH₃, and -F, deshield nearby nuclei, shifting their signals to a higher frequency (downfield). Couplings (J-values) arise from through-bond interactions between magnetically active nuclei and are diagnostic of their spatial relationship.

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons are expected. The proton at C6 (ortho to the ester) will be a doublet of doublets (dd) due to coupling with H4 and the ortho fluorine. The proton at C4 (ortho to the sulfonyl group) will likely be a doublet of doublets of doublets (ddd) coupling to H3, H6, and the meta fluorine. The proton at C3 (between F and the ester) will be a doublet of doublets (dd) due to coupling with H4 and the ortho fluorine.

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to 3H. This signal is downfield due to the attachment to the electron-withdrawing ester group.

-

Methylsulfonyl Protons (-SO₂CH₃, δ ~3.1 ppm): A sharp singlet integrating to 3H. The powerful deshielding effect of the sulfonyl group places this signal significantly downfield for a methyl group.

¹³C NMR (101 MHz, CDCl₃):

-

Nine distinct carbon signals are expected.

-

Carbonyl Carbon (C=O, δ ~164 ppm): The ester carbonyl will be significantly downfield.

-

Aromatic Carbons (δ 115-145 ppm): Six signals are expected. The carbon attached to fluorine (C2) will appear as a large doublet due to one-bond C-F coupling (¹JCF). The carbons ortho (C1, C3) and meta (C4, C6) to the fluorine will also show smaller couplings (²JCF, ³JCF). The carbon attached to the sulfonyl group (C5) will be deshielded.

-

Methoxy Carbon (-OCH₃, δ ~53 ppm): A sharp signal.

-

Methylsulfonyl Carbon (-SO₂CH₃, δ ~45 ppm): A sharp signal, deshielded by the sulfonyl group.

| Analysis | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.3 - 8.5 | dd | H-6 |

| 8.0 - 8.2 | ddd | H-4 | |

| 7.3 - 7.5 | dd | H-3 | |

| ~3.95 | s | -COOCH₃ | |

| ~3.10 | s | -SO₂CH₃ | |

| ¹³C NMR | ~164 | s | C=O |

| 115 - 145 | d, ¹JCF > 240 Hz | C-F (C2) | |

| 115 - 145 | m | Aromatic C-H & C-X | |

| ~53 | s | -OCH₃ | |

| ~45 | s | -SO₂CH₃ |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides two critical pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which corroborates the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The high resolution of the instrument allows for mass measurement to four or five decimal places.

Expected Data and Interpretation

-

Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺. For C₉H₉FO₄S, the calculated exact mass is 232.0254. HRMS should yield a measured mass within 5 ppm of this value, confirming the elemental formula.

-

Fragmentation Pattern: The fragmentation of benzoate esters is well-understood.[5][6] Key fragmentation pathways initiated from the molecular ion will validate the connectivity of the functional groups.

Caption: Key predicted fragmentation pathways for Methyl 2-fluoro-5-(methylsulfonyl)benzoate.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Analysis: Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.

-

Rationale: ATR is a modern, convenient method for solid samples that requires minimal preparation and avoids the need for making KBr pellets.[7]

Expected Spectral Data and Interpretation

The IR spectrum will provide a distinct "fingerprint" for the molecule, confirming the presence of the key functional groups identified by NMR and MS.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Confirms aromatic ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Confirms -CH₃ groups |

| C=O Stretch (Ester) | 1730 - 1715 | Strong, Sharp | Confirms ester carbonyl[8] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Confirms aromatic ring |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong | Confirms sulfonyl group[9][10] |

| S=O Symmetric Stretch | 1160 - 1140 | Strong | Confirms sulfonyl group[10][11] |

| C-F Stretch | 1250 - 1000 | Strong | Confirms fluoro substituent |

| C-O Stretch (Ester) | 1300 - 1000 | Strong | Confirms ester linkage |

X-Ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide evidence of connectivity, single-crystal X-ray crystallography provides definitive, high-resolution proof of the three-dimensional structure in the solid state.[12] It reveals precise bond lengths, bond angles, and the conformation of the molecule.

Experimental Protocol: From Crystal to Structure

-

Crystal Growth (The Critical Step): The primary challenge is growing a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[13] Slow evaporation is a reliable method.

-